
dictyoceratin A
Übersicht
Beschreibung
Dictyoceratin A is a cytotoxic sesquiterpenoid quinone primarily isolated from marine sponges of the genus Dactylospongia and Hyrtios . It exhibits potent anti-tumor activity, particularly against human glioblastoma (U251MG) and pancreatic carcinoma (Panc-1) cell lines, with IC50 values in the micromolar range . Structurally, it features a drimane-type sesquiterpene backbone fused with a quinone moiety, a hallmark of bioactive marine natural products . Its isolation and purification involve advanced chromatographic techniques, including reversed-phase HPLC and NMR spectroscopy, yielding low natural abundance (0.005–0.014% from raw extracts) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of EKB-569 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and controlled reaction environments to achieve the desired product .
Industrial Production Methods: Industrial production of EKB-569 follows similar synthetic routes but on a larger scale. This involves the optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process is typically carried out in batch reactors with stringent quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Arten von Reaktionen: EKB-569 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: EKB-569 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb von EKB-569 verändern, was möglicherweise seine Aktivität beeinflusst.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Zum Beispiel kann Oxidation hydroxylierte Derivate ergeben, während Reduktion deoxygenierte Verbindungen erzeugen könnte .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Dictyoceratin A has been identified as a selective growth inhibitor of cancer cells, particularly under hypoxic conditions, which are often present in tumor microenvironments. Research indicates that this compound inhibits the accumulation of hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator in cancer cell adaptation to low oxygen levels. This inhibition leads to decreased expression of downstream targets such as hexokinase 2 (HK2) and vascular endothelial growth factor (VEGF), which are crucial for tumor growth and angiogenesis .
Case Study: In Vivo Antitumor Effects
In a study involving mice inoculated with sarcoma S180 cells, oral administration of this compound demonstrated significant antitumor effects. The compound's ability to selectively inhibit growth in hypoxia-adapted cancer cells positions it as a promising candidate for further development in cancer therapeutics .
Additional Biological Activities
Beyond its antitumor properties, this compound has shown potential in various other biological contexts:
- Antibacterial Activity : Some studies suggest that compounds derived from Dactylospongia elegans, including this compound, may possess antibacterial properties against certain strains of bacteria, although specific data on this compound's efficacy is limited .
- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for broader anticancer applications beyond prostate cancer .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic potential. Studies have focused on synthesizing analogs to enhance its efficacy and reduce potential side effects. These investigations aim to identify modifications that could improve binding affinity to target proteins involved in cancer progression .
Future Directions and Research Needs
While the current findings on this compound are promising, further research is necessary to fully elucidate its mechanisms and optimize its use:
- In Vitro and In Vivo Studies : Continued exploration of this compound's effects on various cancer types and under different physiological conditions is essential.
- Clinical Trials : To translate these findings into clinical applications, well-designed clinical trials will be necessary to assess safety, efficacy, and optimal dosing regimens.
- Synthetic Derivatives : The development of synthetic derivatives could enhance the pharmacological properties of this compound, potentially leading to more effective therapeutic agents .
Wirkmechanismus
EKB-569 exerts its effects by irreversibly binding to the epidermal growth factor receptor (EGFR), thereby inhibiting its tyrosine kinase activity. This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. The molecular targets include the ATP-binding site of EGFR, leading to the blockade of signal transduction and subsequent induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues: Dictyoceratin B and C
Dictyoceratin A shares structural homology with Dictyoceratin B and C, differing in substituents on the quinone/hydroquinone moiety (Table 1).
- Dictyoceratin B: Retains the quinone group but lacks the para-hydroxy benzoyl ester present in Dictyoceratin C. This difference reduces its hypoxia-selective growth inhibition in DU145 prostate cancer cells compared to Dictyoceratin C .
- Dictyoceratin C : Features a para-hydroxy benzoyl ester critical for hypoxia-inducible factor-1 (HIF-1) suppression, enabling selective cytotoxicity under hypoxic conditions (IC50: 1–10 µM in DU145) . In contrast, this compound shows broader cytotoxicity but lacks hypoxia selectivity .
Table 1. Structural and Functional Comparison of Dictyoceratin Analogues
Functional Analogues: Smenospongine and Ilimaquinone
- Smenospongine: A sesquiterpene quinone with a rearranged drimane skeleton. It demonstrates cytotoxicity comparable to this compound (U251MG: <10 µM) but lacks anti-invasive effects . The absence of ester groups may explain its narrower therapeutic profile .
- Ilimaquinone: A drimane-type sesquiterpene quinone with anti-BACE1 activity.
Table 2. Cytotoxicity Across Cell Lines
Structure-Activity Relationship (SAR) Insights
- Quinone vs. Hydroquinone: The oxidation state of the quinone moiety dictates redox activity. This compound’s quinone form enhances cytotoxicity via reactive oxygen species (ROS) generation, while Dictyoceratin C’s hydroquinone form enables HIF-1 targeting .
- Ester Substituents : The para-hydroxy benzoyl ester in Dictyoceratin C is essential for hypoxia selectivity and anti-invasive effects, absent in this compound .
- Chiral Decalin Skeleton : The decalin core in this compound contributes to membrane permeability but is dispensable for hypoxia-specific activity .
Q & A
Basic Research Questions
Q. What are the primary biological activities of dictyoceratin A, and how can researchers validate these findings in vitro?
this compound exhibits cytotoxicity and antimicrobial activity, as demonstrated in bioactivity assays using marine sponge-derived compounds . Validation involves standardized in vitro cytotoxicity assays (e.g., MTT or apoptosis assays on cancer cell lines) and antimicrobial susceptibility testing (e.g., broth microdilution against bacterial/fungal strains). Researchers should include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell lines or microbial species to confirm specificity .
Q. What are the best practices for ensuring the reproducibility of this compound’s isolation and purification procedures from marine sources?
Reproducibility requires detailed protocols for extraction solvents (e.g., methanol-dichloromethane gradients), chromatographic methods (e.g., HPLC with C18 columns), and spectroscopic characterization (NMR, MS). Documenting marine specimen collection details (geographic location, depth, season) is critical, as environmental factors influence compound yield. Adhere to guidelines for experimental reporting, such as specifying equipment models and purity thresholds (>95%) .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the molecular mechanisms underlying this compound’s cytotoxic effects?
Advanced mechanistic studies may combine transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., apoptosis, oxidative stress) with molecular docking to predict protein targets (e.g., dihydrofolate reductase, as in prior marine sesquiterpene studies) . Functional validation via CRISPR knockouts or siRNA silencing of candidate targets in cell models can confirm causality. Dose-response experiments and time-course analyses are essential to distinguish primary effects from secondary adaptations .
Q. How can researchers integrate transcriptomic and proteomic data to comprehensively assess this compound’s mode of action?
Multi-omics integration involves pairing RNA-seq data (to capture gene expression changes) with LC-MS/MS proteomics (to quantify protein abundance). Bioinformatics tools like STRING for pathway enrichment or WGCNA for co-expression networks can identify convergent pathways. Cross-validate findings with phosphoproteomics or metabolomics to map signaling cascades. Ensure statistical rigor by adjusting for false discovery rates (e.g., Benjamini-Hochberg correction) .
Q. When encountering conflicting data on this compound’s bioactivity across studies, what methodological approaches can resolve these discrepancies?
Contradictions may arise from variability in compound sources, assay conditions, or cell models. Address this by:
- Standardizing assay protocols (e.g., ATP-based viability assays vs. trypan blue exclusion).
- Replicating studies using the same batch of this compound to exclude batch-to-batch variability.
- Performing meta-analyses of published data to identify confounding factors (e.g., solvent used, exposure duration) .
Q. What considerations are critical when formulating a PICOT-based research question for studying this compound’s therapeutic potential?
Apply the PICOT framework:
- P opulation: Specific cancer cell lines (e.g., HeLa, MCF-7) or microbial strains.
- I ntervention: this compound dosage ranges (e.g., 1–50 µM).
- C omparison: Existing therapeutics (e.g., paclitaxel for cytotoxicity).
- O utcome: Metrics like IC50, apoptosis rate, or minimum inhibitory concentration (MIC).
- T ime: Exposure duration (e.g., 24–72 hours). This structure ensures focused, hypothesis-driven research .
Q. Which analytical techniques are most effective for characterizing the structural stability of this compound under varying physiological conditions?
Stability studies should employ:
- HPLC-PDA : To monitor degradation products under pH/temperature stress.
- Circular Dichroism (CD) : For assessing conformational changes in chiral environments.
- Mass Spectrometry Imaging (MSI) : To track spatial distribution in tissue models.
- Accelerated Stability Testing : Using controlled humidity and temperature chambers to predict shelf-life .
Q. Methodological Guidelines
- Data Analysis : Use tools like GraphPad Prism for dose-response curves (four-parameter logistic model) and ANOVA for multi-group comparisons. Address outliers with Grubbs’ test or robust statistical methods .
- Ethical Reporting : Disclose conflicts of interest (e.g., funding sources) and adhere to journal guidelines for supplementary data submission (e.g., raw NMR spectra in .cif format) .
Eigenschaften
CAS-Nummer |
104900-68-7 |
---|---|
Molekularformel |
C23H32O4 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
methyl 3-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-4,5-dihydroxybenzoate |
InChI |
InChI=1S/C23H32O4/c1-14-7-6-8-19-22(14,3)10-9-15(2)23(19,4)13-17-11-16(21(26)27-5)12-18(24)20(17)25/h11-12,15,19,24-25H,1,6-10,13H2,2-5H3/t15-,19+,22+,23+/m0/s1 |
InChI-Schlüssel |
FMHCCRKQMUIWGQ-OVOQHVDUSA-N |
SMILES |
CC1CCC2(C(C1(C)CC3=C(C(=CC(=C3)C(=O)OC)O)O)CCCC2=C)C |
Isomerische SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=CC(=C3)C(=O)OC)O)O)CCCC2=C)C |
Kanonische SMILES |
CC1CCC2(C(C1(C)CC3=C(C(=CC(=C3)C(=O)OC)O)O)CCCC2=C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.